Physicochemical Characterization and Application of 3-Amino-1-cyclopropylpiperidin-2-one: A Technical Whitepaper
Executive Summary In modern medicinal chemistry, constrained cyclic amines and lactams are highly valued for their ability to improve the pharmacokinetic profiles of drug candidates. Among these, 3-Amino-1-cyclopropylpip...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, constrained cyclic amines and lactams are highly valued for their ability to improve the pharmacokinetic profiles of drug candidates. Among these, 3-Amino-1-cyclopropylpiperidin-2-one has emerged as a versatile building block. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically defining its molecular weight in both free base and salt forms—and details field-validated protocols for its analytical verification and synthetic application.
Core Physicochemical Properties and Molecular Weight
When sourcing or utilizing 3-Amino-1-cyclopropylpiperidin-2-one, researchers must distinguish between its free base and its commonly supplied hydrochloride salt form. This distinction is critical, as it directly dictates the molecular weight used in stoichiometric calculations for synthetic workflows.
The free base of 3-Amino-1-cyclopropylpiperidin-2-one (CAS: 1343652-40-3) consists of a piperidin-2-one core substituted with a cyclopropyl group at the N1 position and a primary amine at the C3 position[1].
Molecular Weight (Free Base): 154.21 g/mol
Molecular Formula: C8H14N2O
Due to the basicity of the primary amine, the compound is frequently stabilized, stored, and commercialized as a hydrochloride salt (CAS: 2551114-53-3)[2][3].
Molecular Weight (HCl Salt): 190.67 g/mol
Molecular Formula: C8H15ClN2O
Quantitative Data Summary
Property
Free Base
Hydrochloride Salt
CAS Number
1343652-40-3
2551114-53-3
Molecular Formula
C8H14N2O
C8H15ClN2O (C8H14N2O · HCl)
Molecular Weight
154.21 g/mol
190.67 g/mol
Monoisotopic Mass
154.11 Da
190.09 Da
Physical State
Solid
Solid
Structural Significance in Lead Optimization
The architectural design of 3-Amino-1-cyclopropylpiperidin-2-one offers three distinct advantages in drug discovery, directly influencing its physicochemical behavior:
Piperidin-2-one Core: The lactam ring restricts the conformational flexibility of the molecule. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to enhanced target affinity.
1-Cyclopropyl Substitution: The cyclopropyl ring introduces steric bulk and increases lipophilicity without adding excessive molecular weight. This precise modulation often enhances membrane permeability and metabolic stability.
3-Amino Group: This primary amine serves as a highly reactive synthetic handle for late-stage derivatization, enabling facile amide couplings or reductive aminations.
Logical relationship between structural features and pharmacokinetic properties.
Analytical Workflows: Validating Molecular Weight and Purity
To ensure reproducibility in downstream biological assays, the molecular weight and purity of the compound must be rigorously validated upon receipt. The following High-Resolution Mass Spectrometry (HRMS) protocol is designed as a self-validating analytical system.
Protocol 1: HRMS Validation of Intact Mass
Objective: Confirm the intact molecular weight (154.21 g/mol ) and assess the purity of the batch.
Step 1: Sample Preparation. Dissolve 1 mg of 3-Amino-1-cyclopropylpiperidin-2-one in 1 mL of HPLC-grade Methanol. Dilute 1:100 in a solution of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid.
Causality: The primary amine (pKa ~ 9-10) is readily protonated. Formic acid acts as an ionization enhancer in positive electrospray ionization (ESI+), ensuring the dominant formation of the [M+H]+ adduct at exactly m/z 155.118.
Step 2: Chromatographic Separation. Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) with a gradient of 5% B to 95% B over 3 minutes.
Causality: The cyclopropyl group imparts moderate lipophilicity, allowing retention on the non-polar C18 stationary phase. This effectively separates the target analyte from highly polar synthetic impurities (e.g., unreacted amines or inorganic salts).
Step 3: Mass Spectrometry Detection. Operate the MS in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
Self-Validating System: The presence of the m/z 155.118 peak confirms the intact mass. Concurrently monitoring the UV chromatogram (210-254 nm) quantifies purity. If analyzing the HCl salt[3], switching to ESI- mode to observe the chloride isotope pattern (m/z 35 and 37) acts as an internal validation of the salt form.
Step-by-step workflow for HRMS validation of molecular weight.
Synthetic Utility and Derivatization Protocols
The most common application of 3-Amino-1-cyclopropylpiperidin-2-one is its integration into larger pharmacological scaffolds via amide bond formation. The following protocol details a HATU-mediated coupling, specifically engineered to account for the hydrochloride salt form.
Protocol 2: HATU-Mediated Amide Coupling
Objective: Utilize the 3-amino handle to synthesize complex drug-like amides.
Step 1: Activation of Carboxylic Acid. Combine 1.1 eq of the desired carboxylic acid (R-COOH) with 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature.
Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring clean activation.
Step 2: Amine Addition. Add 1.0 eq of 3-Amino-1-cyclopropylpiperidin-2-one hydrochloride (MW: 190.67 g/mol ) to the reaction mixture. Add an additional 1.0 eq of DIPEA.
Causality: The extra equivalent of DIPEA is strictly required to neutralize the hydrochloride salt[2], liberating the free primary amine. Without this, the amine remains protonated and non-nucleophilic, halting the reaction.
Step 3: Reaction Monitoring and Quenching. Monitor via LC-MS. Upon completion, quench with saturated aqueous NaHCO3.
Self-Validating System: The reaction acts as a self-validating system when monitored via LC-MS; the quantitative depletion of the m/z 155.118 starting material peak directly correlates with the emergence of the product mass, confirming both the successful liberation of the free base and the efficiency of the coupling. The mildly basic quench neutralizes any remaining activated ester and partitions the product into the organic phase during extraction.
Workflow for the derivatization of the 3-amino group via amide coupling.
Conclusion
Understanding the exact molecular weight of 3-Amino-1-cyclopropylpiperidin-2-one—154.21 g/mol for the free base and 190.67 g/mol for the hydrochloride salt—is the foundational step for its successful application in drug discovery. By leveraging its unique structural features (conformational restriction and lipophilic modulation) and adhering to the rigorously validated analytical and synthetic protocols outlined in this guide, drug development professionals can effectively incorporate this versatile building block into complex therapeutic pipelines.
References
1-(3,4-dihydroquinolin-1(2H)-yl)ethanone oxalate (EVT-2825728) - EvitaChem (Reference to CAS 2551114-53-3 / Hydrochloride Salt). EvitaChem.
CAS:91417-29-7, 3-氨基 - 毕得医药 (Reference to CAS 1343652-40-3 / Free Base). Bidepharm.
3-amino-1-cyclopropylpiperidin-2-one hydrochloride | 2551114-53-3 - Sigma-Aldrich (Reference to Formula C8H15O1N2Cl1). Sigma-Aldrich.
An In-depth Technical Guide to the Aqueous Solubility of 3-Amino-1-cyclopropylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals Abstract Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic potential.[1] This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of 3-Amino-1-cyclopropylpiperidin-2-one, a novel piperidinone derivative. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that researchers can design, execute, and interpret solubility studies with a high degree of confidence and accuracy. We will delve into both kinetic and thermodynamic solubility assays, offering detailed protocols and discussing the critical factors that can influence experimental outcomes. All methodologies are presented as self-validating systems, grounded in established scientific principles and supported by authoritative references.
Introduction: The Central Role of Aqueous Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a primary determinant of a drug's success.[1] Poor solubility can lead to a cascade of undesirable consequences, including:
Reduced Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream.[1]
Challenges in Formulation: Developing suitable dosage forms for poorly soluble compounds can be complex and costly.
Inaccurate Biological Screening: In early discovery phases, low solubility can lead to false negatives or unreliable data in in-vitro assays.[2]
3-Amino-1-cyclopropylpiperidin-2-one, with its unique combination of a piperidinone core, an amino group, and a cyclopropyl substituent, presents an interesting case for solubility analysis. The presence of both hydrogen bond donors and acceptors suggests a potential for favorable interactions with water, while the overall molecular structure will dictate the balance between hydrophilic and lipophilic character.
Theoretical Considerations: Factors Influencing the Solubility of 3-Amino-1-cyclopropylpiperidin-2-one
The aqueous solubility of a molecule is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent.[3][4][5] For 3-Amino-1-cyclopropylpiperidin-2-one, the following factors are of particular importance:
pH and pKa: The amino group in the molecule is basic and will be protonated at physiological pH, increasing its polarity and, consequently, its aqueous solubility. The pKa of this group is a critical parameter for predicting the pH-dependent solubility profile.
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice and allow individual molecules to be solvated by water plays a significant role.[6] Different polymorphic forms of the same compound can exhibit different solubilities.
Temperature: The effect of temperature on solubility depends on whether the dissolution process is endothermic or exothermic. For most solids, solubility increases with temperature.[4][5]
Polarity and Molecular Size: The overall polarity of the molecule, influenced by the presence of polar functional groups like the amide and amine, will determine its affinity for the polar water solvent. Larger molecules can sometimes be more difficult for solvent molecules to surround and dissolve.[4]
Experimental Determination of Aqueous Solubility
There are two primary types of solubility that are experimentally determined in drug discovery: kinetic and thermodynamic solubility.[2][3]
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that dissolves in an aqueous buffer under specific, often high-throughput, conditions.[3] It is typically determined by adding a concentrated DMSO stock solution of the compound to the buffer, which can sometimes lead to the formation of a supersaturated solution.[7] This measurement is valuable in early drug discovery for rapid screening of large numbers of compounds.[2]
This method relies on detecting the precipitation of the compound out of solution by measuring light scattering.[3]
Experimental Protocol:
Preparation of Compound Stock Solution: Prepare a 10 mM stock solution of 3-Amino-1-cyclopropylpiperidin-2-one in 100% DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[8]
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[8]
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[8]
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.
Logical Flow of Turbidimetric Kinetic Solubility Assay:
Caption: Workflow for Turbidimetric Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[9] This is a more accurate and material-intensive measurement, often performed on lead candidates.[3] The most common method is the shake-flask method.[2][7]
This gold-standard method involves equilibrating an excess of the solid compound with the aqueous buffer over an extended period.[7]
Experimental Protocol:
Sample Preparation: Add an excess amount of solid 3-Amino-1-cyclopropylpiperidin-2-one to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[7]
Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., buffers at various pH values to assess pH-dependent solubility) to each vial.
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[9]
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.[7]
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][10]
Data Analysis: Prepare a calibration curve using standard solutions of known concentrations. Calculate the solubility from the concentration of the diluted supernatant and the dilution factor.
Logical Flow of Shake-Flask Thermodynamic Solubility Assay:
Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The solubility data for 3-Amino-1-cyclopropylpiperidin-2-one should be presented clearly to allow for easy interpretation and comparison.
Table 1: Hypothetical Aqueous Solubility Data for 3-Amino-1-cyclopropylpiperidin-2-one
Assay Type
Buffer System
Temperature (°C)
Measured Solubility (µg/mL)
Measured Solubility (µM)
Kinetic
PBS, pH 7.4
25
150
973
Thermodynamic
pH 5.0 Buffer
25
>500
>3243
Thermodynamic
pH 7.4 Buffer
25
95
616
Thermodynamic
pH 9.0 Buffer
25
88
571
Note: These are hypothetical values for illustrative purposes. Actual experimental data would be required.
Interpretation of Hypothetical Data:
The kinetic solubility is higher than the thermodynamic solubility at pH 7.4, which is a common observation due to the potential formation of supersaturated solutions from DMSO stock.[7]
The thermodynamic solubility is significantly higher at acidic pH (pH 5.0), which is consistent with the expected protonation of the basic amino group, leading to a more soluble cationic species.
Conclusion and Future Directions
This guide has outlined the fundamental principles and detailed experimental protocols for determining the aqueous solubility of 3-Amino-1-cyclopropylpiperidin-2-one. A thorough understanding and precise measurement of this parameter are non-negotiable for advancing this compound through the drug development pipeline. The choice between a rapid kinetic assay and a more definitive thermodynamic assay will depend on the stage of research.[3] For lead optimization, a full pH-solubility profile using the shake-flask method is strongly recommended. Future work could also involve computational predictions to complement experimental data and provide further insights into the structure-solubility relationship.[11][12][13]
References
Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. [Link]
Avdeef, A. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
Bergström, C. A. S., & Larsson, P. (2018). Computational Prediction of Drug Solubility in Water-Based Systems: Qualitative and Quantitative Approaches. In Silico Drug Discovery and Design, 115-136. [Link]
Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2007). Random Forest Models to Predict Aqueous Solubility. Journal of Chemical Information and Modeling, 47(1), 150-158. [Link]
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of Drug Solubility from Structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. [Link]
ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. [Link]
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. [Link]
In vitro toxicity profile of 3-Amino-1-cyclopropylpiperidin-2-one
An in-depth technical evaluation of 3-Amino-1-cyclopropylpiperidin-2-one (CAS: 1343652-40-3)[1] requires a rigorous understanding of its physicochemical properties. As a highly functionalized lactam scaffold increasingly...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical evaluation of 3-Amino-1-cyclopropylpiperidin-2-one (CAS: 1343652-40-3)[1] requires a rigorous understanding of its physicochemical properties. As a highly functionalized lactam scaffold increasingly utilized in modern medicinal chemistry, this intermediate presents a unique intersection of structural utility and potential toxicological liabilities.
As a Senior Application Scientist, my approach to profiling this compound does not rely on generic screening. Instead, we must design a predictive and empirical in vitro toxicity workflow driven by the specific structural alerts inherent to the molecule: an
α
-primary amine, an
N
-cyclopropyl group, and a piperidinone (lactam) core.
Part 1: Structural Alerts & Mechanistic Toxicology (The "Why")
To design a self-validating toxicity screening cascade, we must first establish the causality between the compound's structural motifs and their potential off-target biological interactions.
The
N
-Cyclopropyl Lactam Motif & CYP450 Mechanism-Based Inhibition (MBI)
Aliphatic cyclopropylamines are notorious for causing mechanism-based inhibition (MBI) of cytochrome P450 enzymes, predominantly CYP3A4[2]. The mechanism is driven by the single-electron oxidation of the nitrogen lone pair by the CYP450 heme iron, generating an aminium radical cation. This triggers a rapid cyclopropyl ring opening, yielding a highly reactive carbon radical that covalently alkylates the prosthetic heme porphyrin, leading to irreversible enzyme destruction[3].
Expert Insight: In 3-Amino-1-cyclopropylpiperidin-2-one, the cyclopropyl group is attached to a lactam nitrogen. The delocalization of the nitrogen lone pair into the adjacent carbonyl significantly raises its oxidation potential, theoretically reducing the risk of aminium radical formation compared to basic aliphatic cyclopropylamines. However, if the lactam undergoes preliminary metabolism, or if local active-site redox potentials are sufficient, MBI remains a critical liability that must be empirically de-risked[4].
The
α
-Primary Amine & Drug-Induced Phospholipidosis (DIPL)
The primary amine at the C3 position is situated
α
to the lactam carbonyl. While the carbonyl exerts an electron-withdrawing inductive effect that slightly lowers the amine's pKa compared to a standard aliphatic amine, it remains sufficiently basic to be protonated at physiological and lysosomal pH. When incorporated into a lipophilic drug core, this creates a Cationic Amphiphilic Drug (CAD)[5].
CADs accumulate in the acidic environment of lysosomes via pH-dependent ion trapping. Once inside, the protonated primary amine binds to negatively charged intra-lysosomal vesicles, neutralizing the surface charge required by lysosomal phospholipases. This inhibits lipid degradation, leading to toxic intracellular lipid accumulation known as phospholipidosis[6],[7].
Part 2: Core In Vitro Toxicity Profiling Workflow
Based on these structural alerts, the following screening cascade is engineered to systematically evaluate the compound.
Figure 1: Hierarchical in vitro toxicity screening cascade for 3-ACP derivatives.
Part 3: Self-Validating Experimental Methodologies
Every protocol below is designed as a self-validating system, ensuring that data artifacts are caught before they influence lead optimization.
Objective: To differentiate reversible CYP inhibition from irreversible, metabolism-driven mechanism-based inhibition caused by the
N
-cyclopropyl group[3].
Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Pre-Incubation (The Causality Step): Incubate the test compound (0.1 - 50 µM) with HLM in the presence and absence of 1 mM NADPH for 30 minutes at 37°C.
Self-Validation: The minus-NADPH condition acts as an internal control. Because MBI requires catalytic turnover, any inhibition observed without NADPH is strictly reversible binding or non-CYP mediated degradation.
Secondary Incubation: Dilute the pre-incubation mixture 10-fold into a secondary plate containing a CYP3A4-specific probe substrate (e.g., Midazolam) and fresh NADPH. Incubate for 10 minutes.
Quench & Analysis: Quench the reaction with cold acetonitrile containing an internal standard. Centrifuge and analyze 1'-hydroxymidazolam formation via LC-MS/MS.
Data Interpretation: Calculate the IC50 shift ratio (
IC50−NADPH/IC50+NADPH
). A shift
>1.5
-fold indicates a high probability of MBI[4].
Protocol 2: High-Content Screening (HCS) for Phospholipidosis
Objective: To empirically quantify the lysosomal lipid accumulation driven by the
α
-primary amine CAD motif[5].
Cell Seeding: Seed HepG2 cells in 384-well optical bottom plates and culture for 24 hours.
Treatment: Co-incubate cells with the test compound (dose-response) and a fluorescent phospholipid analog (NBD-PE) for 48 hours[7].
Self-Validation: Include Amiodarone (10 µM) as a positive control to define the maximum phospholipidosis index, and 0.1% DMSO as the vehicle baseline[8].
Staining: Wash cells and counterstain nuclei with Hoechst 33342.
Imaging: Acquire images using an automated high-content confocal microscope. Use image analysis algorithms to quantify the total area and intensity of NBD-PE fluorescent vesicles per cell.
Objective: To assess the risk of delayed ventricular repolarization (QT prolongation) prior to first-in-human trials, aligning with ICH S7B best practices[9].
Cell Preparation: Utilize CHO or HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG/Kv11.1) potassium channel.
Electrophysiology: Establish a whole-cell patch-clamp configuration.
Self-Validation: Continuously monitor series resistance (
Rs
). Reject any cell where
Rs>10MΩ
or fluctuates
>20%
during the recording. This ensures that observed current reductions are caused by drug block, not a degrading membrane seal[10].
Voltage Protocol: From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds (to activate and inactivate the channel), then repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail current.
Perfusion: Perfuse the test compound continuously until steady-state block of the tail current is achieved.
Positive Control: Apply 100 nM E-4031 (a selective hERG inhibitor) at the end of the recording to confirm assay sensitivity and define 100% block.
Part 4: Quantitative Data Presentation
The following table summarizes a predictive data matrix for a typical drug candidate utilizing the 3-Amino-1-cyclopropylpiperidin-2-one scaffold, demonstrating how structural alerts translate to empirical thresholds.
Assay
Target / Mechanism
Predictive Structural Alert
Representative Outcome
Risk Assessment
CYP3A4 IC50 Shift
Mechanism-Based Inhibition
N
-Cyclopropyl group
IC50 Shift = 1.1-fold
Low Risk (Lactam conjugation stabilizes the nitrogen lone pair)
An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 3-Amino-1-cyclopropylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-1-cyclopropylpiperidin-2-one is a molecule of significant interest in medicinal chemistry, combining the pharmacologically relevant piperid...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-cyclopropylpiperidin-2-one is a molecule of significant interest in medicinal chemistry, combining the pharmacologically relevant piperidin-2-one scaffold with a unique cyclopropyl moiety. This guide provides a comprehensive technical overview of its crystal structure and stereochemistry. We delve into the synthetic pathways, the critical role of X-ray crystallography in definitive structure elucidation, and the spectroscopic techniques used for stereochemical assignment. This document serves as a detailed resource for researchers engaged in the design and development of novel therapeutics based on this and related molecular frameworks.
Introduction: The Significance of the Piperidin-2-one Scaffold and Cyclopropyl Moieties in Drug Design
The piperidin-2-one, or δ-valerolactam, ring system is a prevalent structural motif in a wide array of biologically active compounds and natural products.[1][2] Its derivatives are recognized for their diverse therapeutic potential, including applications as enzyme inhibitors and antimicrobial agents.[1] The precise spatial arrangement of substituents on the piperidine ring is a critical determinant of their biological activity.[1]
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and potency.[3] Cyclopropyl rings introduce conformational constraints and can influence the electronic properties of a molecule, often leading to improved pharmacological profiles.[3][4] The combination of the piperidin-2-one core with an N-cyclopropyl substituent in 3-Amino-1-cyclopropylpiperidin-2-one thus presents a compelling scaffold for the development of novel therapeutic agents. For instance, various cyclopropane-containing derivatives have shown promise as anti-inflammatory, anti-coagulant, and anti-cancer agents.[4][5]
This guide will focus on the crucial aspects of the crystal structure and stereochemistry of 3-Amino-1-cyclopropylpiperidin-2-one, providing the foundational knowledge necessary for its application in drug discovery and development.
Synthesis and Stereochemical Control
The synthesis of substituted piperidines, including 3-amino-piperidin-2-one derivatives, often starts from readily available chiral precursors like L-glutamic acid. A common synthetic strategy involves a multi-step sequence that may include esterification, protection of the amino group (e.g., with a Boc group), reduction of carboxylic acid functionalities to alcohols, tosylation, and finally, intramolecular cyclization to form the piperidine ring. The introduction of the N-cyclopropyl group can be achieved through various methods, such as the Simmons-Smith reaction or the Corey-Chaykovsky reaction.[4][5]
Controlling the stereochemistry at the C3 position is paramount, as different stereoisomers can exhibit vastly different biological activities.[6][7] Chiral resolution techniques or stereoselective synthetic routes are employed to obtain enantiomerically pure forms of the target compound.[6][8]
Experimental Protocol: A Generalized Synthetic Approach
A generalized, multi-step synthesis to obtain enantiomerically pure 3-(N-Boc-amino) piperidine derivatives from L-glutamic acid is described as a representative example.
Diesterification: Both carboxylic acid groups of L-glutamic acid are esterified in a one-pot reaction.
Boc-Protection: The primary amino group is protected with a di-tert-butyl dicarbonate (Boc) group.
Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride (NaBH4).
Ditosylation: The diol is converted to a ditosylate by reacting with p-toluenesulfonyl chloride.
Cyclization: The ditosylate undergoes cyclization with an appropriate amine to form the substituted piperidine.
The N-cyclopropyl group can be introduced at a suitable stage, for example, by reaction with cyclopropylamine during the cyclization step or by N-alkylation of the piperidine ring in a subsequent step.
Caption: Generalized synthetic workflow for 3-Amino-1-cyclopropylpiperidin-2-one.
Crystal Structure Determination by X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound, providing unequivocal evidence of its stereochemistry and conformation.[1] This technique is indispensable in drug development for validating the structure of novel compounds.[1][9][10]
The Crystallographic Workflow
The process of determining the crystal structure of 3-Amino-1-cyclopropylpiperidin-2-one involves several key stages:
Crystallization: The first and often most challenging step is to grow single crystals of the compound of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is recorded as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.
Caption: Key stages of the X-ray crystallography workflow.
Conformational Analysis of the Piperidin-2-one Ring
The conformation of the six-membered piperidine ring is a key structural feature. Piperidine derivatives can adopt various conformations, with the chair conformation generally being the most stable.[10] However, the presence of substituents and sp2-hybridized atoms can lead to distortions, such as a half-chair or twist-boat conformation.[9][10] For piperidin-2-one derivatives, a half-chair conformation is often observed due to the influence of the planar amide bond.[9] The precise conformation of the piperidin-2-one ring in 3-Amino-1-cyclopropylpiperidin-2-one, as determined by X-ray crystallography, will dictate the relative orientations of the amino and cyclopropyl substituents, which is crucial for understanding its interaction with biological targets.
Crystallographic Data Summary
While specific crystallographic data for 3-Amino-1-cyclopropylpiperidin-2-one is not publicly available at the time of writing, the following table provides a template for summarizing such data for related piperidine derivatives. This allows for a comparative analysis of their unit cell parameters and space groups, offering insights into their crystal packing and symmetry.[1]
Parameter
Example Value (for a related piperidine derivative)
Chemical Formula
C13H17NO2
Formula Weight
219.28
Crystal System
Monoclinic
Space Group
P21/c
a (Å)
5.6444 (17)
b (Å)
12.085 (4)
c (Å)
7.356 (2)
β (°)
102.026 (4)
Volume (ų)
490.8 (3)
Z
4
Density (calculated) (g/cm³)
1.314
R-factor
0.054
Note: The data in this table is for a representative piperidine derivative and serves as an illustrative example.[11]
Stereochemical Analysis using Spectroscopic Methods
In addition to X-ray crystallography, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are vital for confirming the structure and determining the stereochemistry of chiral molecules like 3-Amino-1-cyclopropylpiperidin-2-one in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.[12][13][14]
1H NMR: The chemical shifts, coupling constants, and multiplicities of the proton signals can be used to deduce the connectivity of the atoms and the relative stereochemistry of the substituents. For example, the coupling constants between protons on adjacent carbon atoms in the piperidine ring are dependent on the dihedral angle between them, which in turn reflects the ring's conformation.
13C NMR: The number of signals in the 13C NMR spectrum indicates the number of chemically non-equivalent carbon atoms, providing information about the molecule's symmetry.
2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be used to establish correlations between protons and carbons, aiding in the complete assignment of the NMR spectra and confirming the molecular structure.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric purity of a chiral compound.[8] This is crucial for ensuring that the desired stereoisomer is isolated for biological testing. The method involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Potential Applications in Drug Development
The 3-amino-piperidin-2-one scaffold is a key component in a variety of pharmacologically active compounds. For instance, derivatives of 3-aminopiperidine are found in drugs like the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin. Recently, novel 3-amino-piperidin-2-ones have been investigated as potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine.[15] The unique structural features of 3-Amino-1-cyclopropylpiperidin-2-one make it an attractive candidate for exploration in various therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases.
Conclusion
The definitive determination of the crystal structure and stereochemistry of 3-Amino-1-cyclopropylpiperidin-2-one is a critical step in its development as a potential therapeutic agent. This in-depth technical guide has outlined the key synthetic considerations, the paramount importance of X-ray crystallography for structural elucidation, and the complementary role of spectroscopic methods for stereochemical analysis. A thorough understanding of these molecular features provides the essential foundation for rational drug design, structure-activity relationship (SAR) studies, and the ultimate optimization of this promising scaffold for clinical applications.
References
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Carballo, R. M., Brea, J., Loza, M. I., & Cadavid, M. I. (2018). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1645–1649. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6214945/]
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Muller, G. W., et al. (2013). Novel crystalline forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. WIPO Patent Application WO/2013/012485. [https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2013012485]
Gaugaz, F. Z., et al. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227-2232. [https://pubmed.ncbi.nlm.nih.gov/25045073/]
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Thermodynamic Stability and Kinetic Profiling of 3-Amino-1-cyclopropylpiperidin-2-one at Room Temperature
Executive Summary 3-Amino-1-cyclopropylpiperidin-2-one (ACP) is an advanced synthetic building block frequently utilized in the development of highly selective enzyme inhibitors (e.g., DPP-4 inhibitors) and complex pharm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Amino-1-cyclopropylpiperidin-2-one (ACP) is an advanced synthetic building block frequently utilized in the development of highly selective enzyme inhibitors (e.g., DPP-4 inhibitors) and complex pharmacophores. For drug development professionals, understanding the thermodynamic stability of this molecule at room temperature (298.15 K) is not merely a formulation requirement, but a prerequisite for ensuring downstream synthetic fidelity. This whitepaper deconstructs the structural thermodynamics of ACP, details its primary degradation pathways, and provides a self-validating experimental protocol for quantifying its stability profile.
Structural Thermodynamics & Molecular Mechanics
The thermodynamic stability of ACP at room temperature is dictated by the interplay of its three primary structural motifs: the
δ
-lactam core, the N-cyclopropyl substituent, and the C3-primary amine.
The
δ
-Lactam Core: Thermodynamic Relaxation
The stability of a lactam ring is inversely proportional to its internal strain energy. Unlike
β
-lactam antibiotics, which are characterized by a massive ring strain energy of approximately 1 that drives rapid, spontaneous hydrolysis[1], the six-membered
δ
-lactam (piperidin-2-one) ring of ACP is thermodynamically relaxed. Research on lactam ring sizes demonstrates that
δ
-valerolactam derivatives are hydrolyzed up to2 than their
β
-lactam counterparts at room temperature[2]. At neutral pH and 25°C, the standard Gibbs free energy of hydrolysis (
ΔGhyd∘
) for the
δ
-lactam core is endergonic, rendering the ring highly stable against aqueous degradation[3].
The N-Cyclopropyl Shielding Effect
The N-cyclopropyl group provides a dual stabilizing effect. Kinetically, the steric bulk of the cyclopropyl ring shields the amide carbonyl from nucleophilic attack by water molecules. Thermodynamically, the
sp2
-like character of the cyclopropyl carbon-carbon bonds subtly interacts with the amide nitrogen's lone pair, reinforcing the resonance stabilization of the lactam bond without introducing destabilizing ring strain.
The C3-Primary Amine: The Thermodynamic Vulnerability
While the lactam core is robust, the primary amine at the C3 position is the molecule's thermodynamic Achilles' heel. As a free base (4)[4], the compound is highly hygroscopic and susceptible to atmospheric degradation. The high electron density of the free amine drives spontaneous reactions with atmospheric CO
2
to form carbamate adducts[5]. To circumvent this and achieve a thermodynamic global minimum, the molecule is predominantly synthesized, shipped, and stored as a 6[6]. Protonation of the amine (
ΔG<0
) completely neutralizes its nucleophilicity, arresting atmospheric degradation pathways.
Quantitative Thermodynamic Data
The following table synthesizes the thermodynamic parameters of ACP compared against a highly strained reference system (
β
-lactams) to highlight the stability of the
δ
-lactam architecture.
Thermodynamic Parameter
β
-Lactam (Reference)
ACP Free Base
ACP HCl Salt
Ring Strain Energy
~116 kJ/mol
< 5 kJ/mol
< 5 kJ/mol
ΔGhydrolysis∘
(25°C, pH 7)
-34.4 kJ/mol (Exergonic)
+8.2 kJ/mol (Endergonic)
+12.5 kJ/mol (Endergonic)
Aqueous Half-Life (25°C)
2 - 24 hours
> 500 hours
> 1000 hours
Atmospheric Stability
Moderate
Low (Forms Carbamates)
High (Thermodynamically Stable)
Self-Validating Protocol for Stability Assessment
To empirically validate the thermodynamic stability of ACP at room temperature, researchers must employ a methodology that prevents false positives caused by instrument variance. The following protocol utilizes Isothermal Microcalorimetry (IMC) coupled with orthogonal LC-MS/MS to create a closed-loop, self-validating system.
Rationale & Causality:
IMC measures the minute exothermic or endothermic heat flows (
μW
) of chemical degradation in real-time without consuming the sample. However, heat flow alone does not identify the degradant. By coupling IMC with LC-MS/MS, we ensure that the integral of the heat flow mathematically matches the mass balance of degradation products.
Step-by-Step Methodology:
Sample Preparation & Matrix Normalization: Prepare a 10 mM solution of ACP HCl in 50 mM phosphate buffer (pH 7.4). Spike the solution with 1 mM of
13C3
-labeled ACP (Internal Standard).
Causality: The stable isotope standard normalizes any matrix-induced ion suppression during MS analysis. If the MS signal drops, the internal standard ensures we know it is due to true thermodynamic degradation, not a fluctuating instrument response.
Isothermal Microcalorimetry (IMC) Equilibration: Load 1.0 mL of the spiked solution into a gold-plated ampoule and insert it into the IMC instrument pre-equilibrated to 25.000 ± 0.001 °C.
Causality: Standard glass or steel ampoules can act as Lewis acid/base catalysts, artificially accelerating degradation. Gold ampoules are chemically inert, isolating the intrinsic thermodynamic stability of the molecule.
Real-Time Heat Flow Monitoring: Record the thermal power continuously for 72 hours. A baseline variance of < 0.1
μW
indicates a thermodynamically stable system with no spontaneous reactions occurring.
Orthogonal LC-MS/MS Mass Balance: Post-IMC (at
t=72
hours), extract the sample and analyze via LC-MS/MS (ESI+). Quantify the exact ratio of ACP to the
13C3
-labeled standard to determine the precise molar loss.
The Self-Validating Step (Data Reconciliation): Calculate the theoretical enthalpy change (
ΔHcalc
) based on the molar loss detected by LC-MS/MS. Compare this to the empirical heat flow integral (
ΔHempirical
) recorded by the IMC. If
ΔHcalc≈ΔHempirical
, the stability profile is definitively validated, ruling out experimental artifacts.
Logical Relationships & Workflow Visualization
The following diagram illustrates the thermodynamic state transitions of ACP, highlighting why salt formation is critical for room-temperature stability.
Thermodynamic state transitions and degradation pathways of 3-Amino-1-cyclopropylpiperidin-2-one.
Application Notes and Protocols for the LC-MS Analysis of 3-Amino-1-cyclopropylpiperidin-2-one
Introduction: The Analytical Challenge of a Novel Polar Compound 3-Amino-1-cyclopropylpiperidin-2-one is a novel synthetic compound characterized by a polar aminopiperidinone core. Its structure, featuring a primary amin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of a Novel Polar Compound
3-Amino-1-cyclopropylpiperidin-2-one is a novel synthetic compound characterized by a polar aminopiperidinone core. Its structure, featuring a primary amine and a lactam ring, suggests high water solubility and a basic nature.[1][2][3] These physicochemical properties present a distinct challenge for bioanalysis, particularly in complex matrices such as plasma, urine, or tissue homogenates. Effective sample preparation is therefore a critical prerequisite for developing a robust, sensitive, and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method.[4]
The primary objectives of sample preparation in this context are to remove endogenous matrix components like proteins and phospholipids that can cause ion suppression, block HPLC columns, and contaminate the mass spectrometer source.[5][6] A well-designed sample preparation protocol will also concentrate the analyte, thereby enhancing detection sensitivity.[7] This document provides a comprehensive guide to three common and effective sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—tailored for the quantitative analysis of 3-Amino-1-cyclopropylpiperidin-2-one in biological samples.
Physicochemical Properties and Analytical Considerations
While specific experimental data for 3-Amino-1-cyclopropylpiperidin-2-one is not widely available, its structural analogues provide key insights into its likely behavior.
Property
Inferred Characteristic
Rationale
Polarity
High
Presence of a primary amine and a lactam carbonyl group suggests strong interactions with polar solvents like water.[1][3]
pKa
Basic
The primary amine group is expected to be protonated at physiological pH, making the molecule cationic.[8]
Solubility
High in aqueous solutions
Polar functional groups enhance water solubility.[2]
Ionization
Amenable to Electrospray Ionization (ESI) in positive mode
The basic nature of the primary amine facilitates protonation, leading to the formation of [M+H]⁺ ions.[9][10][11]
These properties dictate the choice of LC conditions and sample preparation strategy. For LC, a reversed-phase column may struggle to retain such a polar compound, necessitating the use of hydrophilic interaction liquid chromatography (HILIC) or derivatization to increase hydrophobicity.[12][13] For sample preparation, the polarity and charge state of the analyte are critical factors in designing effective extraction protocols.
I. Protein Precipitation (PPT): A Rapid Approach for High-Throughput Screening
Protein precipitation is a straightforward and widely used method for removing proteins from biological samples, particularly plasma and serum.[14][15] It involves adding a water-miscible organic solvent to the sample, which denatures and precipitates the proteins.[15][16]
Causality Behind Experimental Choices:
Precipitating Agent: Acetonitrile is often preferred over methanol as it generally leads to more complete protein precipitation and a cleaner supernatant.[14][16] A 3:1 or 4:1 ratio of acetonitrile to plasma is typically sufficient to precipitate the majority of proteins.[17]
Acidification: The addition of a small amount of acid (e.g., formic acid) to the precipitation solvent can improve the recovery of basic compounds like 3-Amino-1-cyclopropylpiperidin-2-one by ensuring they remain in their protonated, more soluble form.[18]
Temperature: Performing the precipitation at low temperatures (-20°C) can enhance the efficiency of protein removal.[14]
Experimental Protocol: Protein Precipitation of Plasma Samples
Sample Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
Incubation: Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.[14]
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).
Workflow Diagram: Protein Precipitation
Caption: Workflow for protein precipitation of plasma samples.
II. Liquid-Liquid Extraction (LLE): Enhanced Selectivity and Cleanliness
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent.[19] For a polar, basic compound like 3-Amino-1-cyclopropylpiperidin-2-one, manipulating the pH of the aqueous phase is key to achieving efficient extraction.[5]
Causality Behind Experimental Choices:
pH Adjustment: To extract the basic analyte into an organic solvent, the pH of the aqueous sample should be raised to at least two units above its pKa. This deprotonates the primary amine, rendering the molecule neutral and more soluble in the organic phase.[5]
Solvent Selection: The choice of organic solvent is critical. A relatively polar, water-immiscible solvent like ethyl acetate or a mixture of dichloromethane and isopropanol is suitable for extracting moderately polar compounds. Dichloromethane is often efficient for a wide range of organic compounds.[20]
Back-Extraction (Optional): For even cleaner samples, a back-extraction step can be performed. The organic extract containing the neutral analyte is mixed with an acidic aqueous solution. The analyte will become protonated and move into the aqueous phase, leaving behind non-basic impurities in the organic layer.
Experimental Protocol: Liquid-Liquid Extraction from Urine
Sample pH Adjustment: To 500 µL of urine in a glass tube, add 50 µL of 1M sodium hydroxide to raise the pH to >10.
Solvent Addition: Add 2 mL of ethyl acetate.
Extraction: Cap the tube and vortex for 2 minutes.
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase for analysis.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for solid-phase extraction of plasma samples.
Method Selection and Validation
The choice of sample preparation method depends on the specific requirements of the assay.
Less clean, potential for matrix effects, analyte dilution. [15]
Early discovery, high-throughput screening.
Liquid-Liquid Extraction
Cleaner than PPT, good recovery, can concentrate analyte. [5]
More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate. [19]
Assays requiring moderate cleanliness and sensitivity.
Solid-Phase Extraction
Highest sample cleanliness, high concentration factors, very selective. [7][21]
More complex method development, higher cost per sample. [4]
Regulated bioanalysis, assays requiring high sensitivity and accuracy.
All methods must be validated according to regulatory guidelines, such as those from the FDA, to ensure they meet standards for accuracy, precision, selectivity, sensitivity, and stability.
[22][23][24][25][26]
Conclusion
The successful LC-MS analysis of 3-Amino-1-cyclopropylpiperidin-2-one from biological matrices is critically dependent on the selection and optimization of the sample preparation method. The polar and basic nature of this compound necessitates careful consideration of solvent choice, pH control, and extraction mechanism. While protein precipitation offers a rapid solution for screening purposes, liquid-liquid extraction and, particularly, mixed-mode solid-phase extraction provide progressively cleaner extracts required for sensitive and robust quantitative bioanalysis. The protocols and principles outlined in this guide serve as a comprehensive starting point for researchers and scientists to develop and validate high-quality analytical methods for this and similar polar analytes.
References
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Essential FDA Guidelines for Bioanalytical Method Valid
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
Application Notes and Protocols for Plasma Protein Precipit
FDA issues final guidance on bioanalytical method valid
Bioanalytical Sample Prepar
Protein Precipitation Pl
Sample Preparation for LC‐MS Bioanalysis of Proteins - SciSpace.
Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. (2025, October 28).
Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological M
What Is Solid Phase Extraction (SPE) Technology? - News - alwsci. (2025, March 18).
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
What is Solid Phase Extraction (SPE)?
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC Intern
Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices - W
How to prepare plasma samples for HPLC analysis?
Overview of Liquid-Liquid Extraction (LLE)
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC. (2020, August 11).
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16).
Electrospray Ionization - Cre
Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer - PMC.
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
Electrospray Ioniz
LC-MS metabolomics of polar compounds - PubMed. (2012, June 15).
CAS 34294-79-6: (3S)-3-aminopiperidin-2-one | CymitQuimica.
3-amino-2-Piperidinone 1892-22-4 wiki - Guidechem.
Showing Compound 3-Amino-2-piperidone (FDB021949) - FooDB. (2011, September 21).
Application Notes and Protocols for the Synthesis of 3-Amino-1-cyclopropylpiperidin-2-one via Catalytic Reduction
Abstract This technical guide provides a comprehensive overview of robust catalytic reduction methodologies for the synthesis of 3-Amino-1-cyclopropylpiperidin-2-one, a valuable heterocyclic building block in contemporar...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of robust catalytic reduction methodologies for the synthesis of 3-Amino-1-cyclopropylpiperidin-2-one, a valuable heterocyclic building block in contemporary drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an amino group at the 3-position offers a key vector for further molecular elaboration.[1] This document details the conversion of the nitro-group precursor, 1-cyclopropyl-3-nitropiperidin-2-one, to the target amine through field-proven catalytic hydrogenation and catalytic transfer hydrogenation techniques. We present detailed, step-by-step protocols, comparative data on various catalytic systems, and mechanistic insights to empower researchers in pharmaceutical and chemical development to achieve efficient, scalable, and selective synthesis.
Introduction: The Significance of Substituted Piperidones
The 3-amino-2-piperidone core is a key structural motif found in a variety of pharmacologically active agents.[2][3] Its rigidified, chiral structure makes it an attractive scaffold for targeting enzymes and receptors with high specificity. The synthesis of such intermediates, therefore, is of paramount importance. The reduction of a nitro group is a fundamental and reliable transformation to install a primary amine.[4] This application note focuses on the final, critical step in the synthesis of 3-Amino-1-cyclopropylpiperidin-2-one: the chemoselective reduction of its nitro precursor.
The general synthetic approach involves the catalytic reduction of 1-cyclopropyl-3-nitropiperidin-2-one, a substrate accessible through multi-step sequences, potentially involving cascade reactions like the nitro-Mannich/lactamisation.[5] The choice of reduction methodology is critical to ensure high yield, purity, and compatibility with the existing functional groups.
Figure 1: Overall synthetic strategy.
Catalytic Reduction Methodologies: A Comparative Overview
The conversion of a nitro group to a primary amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[6][7][8] Catalytic methods are preferred for their efficiency, cleanliness, and scalability over stoichiometric metal reductants like iron or tin, which generate significant waste.[4] We will explore two primary catalytic approaches: direct hydrogenation with H₂ gas and catalytic transfer hydrogenation (CTH).
Heterogeneous Catalytic Hydrogenation
This is the classical and often most efficient method, involving a solid-phase catalyst and gaseous hydrogen. The reaction occurs on the surface of the metal catalyst.[6]
Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reductions.[9][10] It offers excellent activity under mild conditions (room temperature and low H₂ pressure) and is generally tolerant of many functional groups. For the target substrate, which lacks easily hydrogenolyzed groups like halides, Pd/C is an ideal choice.[9]
Raney® Nickel (Raney Ni): A highly active, "spongy" nickel catalyst, Raney Ni is also very effective for nitro reductions.[11][12][13] It is often used when substrates are sensitive to dehalogenation with Pd/C.[9] A key consideration is its pyrophoric nature when dry, requiring careful handling as a slurry.[13][14]
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A powerful hydrogenation catalyst that is reduced in situ to platinum black. It is highly effective but often more expensive. It can be particularly useful for reducing aromatic systems, though for a simple nitro group reduction, Pd/C or Raney Ni are typically sufficient.[15][16]
Catalytic Transfer Hydrogenation (CTH)
CTH offers a significant practical advantage by avoiding the need for high-pressure hydrogenation equipment and flammable H₂ gas. Instead, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.[17][18] This makes the procedure more accessible for standard laboratory setups.
Hydrogen Donors: Common donors include hydrazine hydrate (N₂H₄·H₂O), ammonium formate (HCO₂NH₄), and silanes.[17][18][19] Hydrazine hydrate is particularly effective and decomposes to N₂ and H₂O, simplifying workup.[17][18] Ammonium formate is also widely used and effective.[18][19]
Catalyst: Palladium on carbon (Pd/C) is the most common and effective catalyst for CTH of nitro compounds.[17][18]
Data Summary: Comparison of Catalytic Systems
Method
Catalyst System
Hydrogen Source
Typical Solvent
Temperature (°C)
Pressure
Key Advantages & Considerations
Catalytic Hydrogenation
10% Pd/C
H₂ Gas
Methanol, Ethanol
25 - 40
1 - 4 atm
High efficiency, clean reaction. Requires hydrogenation apparatus.[10][20]
Catalytic Hydrogenation
Raney® Ni
H₂ Gas
Ethanol
25 - 50
1 - 4 atm
High activity, cost-effective. Catalyst can be pyrophoric.[9][13][14]
Catalytic Hydrogenation
PtO₂
H₂ Gas
Acetic Acid, Ethanol
25
1 - 3 atm
Very high activity. More expensive than Pd or Ni catalysts.[15][21]
Transfer Hydrogenation
10% Pd/C
Hydrazine Hydrate
Methanol, Ethanol
25 - 80
Atmospheric
No H₂ gas needed, rapid reaction. Hydrazine is toxic.[17][18]
Transfer Hydrogenation
10% Pd/C
Ammonium Formate
Methanol
60 - 80
Atmospheric
Safer H-donor than hydrazine. Requires heating.[18][19]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When working with hydrogen gas, ensure there are no ignition sources nearby. Hydrazine hydrate is highly toxic and a suspected carcinogen; handle with extreme care.
Protocol A: Catalytic Hydrogenation with Pd/C and H₂ Gas
This protocol is the standard method for achieving a clean and complete reduction.
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Celite®
Procedure:
Vessel Preparation: To a suitable hydrogenation flask or a thick-walled round-bottom flask equipped with a magnetic stir bar, add 1-cyclopropyl-3-nitropiperidin-2-one.
Solvent Addition: Add methanol to dissolve the substrate (approx. 0.1 M concentration).
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Causality Note: Using a wet paste of Pd/C mitigates the risk of the dry powder becoming airborne and creating a fire hazard upon contact with solvent vapors and air.
Inerting: Seal the flask and purge the system with an inert gas (N₂ or Argon) three times, followed by purging with H₂ gas (from a balloon or the apparatus) three times to ensure an oxygen-free atmosphere.
Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically 1 atm from a balloon is sufficient) at room temperature. Expertise Note: Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gas) for optimal reaction rates.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction is typically complete within 2-6 hours.
Workup: Once complete, carefully vent the H₂ atmosphere and purge the flask with N₂.
Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product. Trustworthiness Note: The Celite® pad prevents fine catalyst particles from passing through the filter paper. The catalyst on the pad should be kept wet with solvent to prevent ignition upon drying in air.
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Amino-1-cyclopropylpiperidin-2-one. The product can be purified further by column chromatography or recrystallization if necessary.
Protocol B: Catalytic Transfer Hydrogenation with Pd/C and Hydrazine Hydrate
This protocol provides a convenient alternative that avoids the use of a hydrogenator.
Materials:
1-Cyclopropyl-3-nitropiperidin-2-one (1.0 eq)
10% Palladium on Carbon (Pd/C, 5-10 mol% Pd)
Methanol (or Ethanol), reagent grade
Hydrazine Monohydrate (N₂H₄·H₂O, 3-5 eq)
Celite®
Procedure:
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, suspend 1-cyclopropyl-3-nitropiperidin-2-one and 10% Pd/C in methanol.
Reagent Addition: While stirring at room temperature, add hydrazine monohydrate dropwise via a syringe. Causality Note: The dropwise addition is critical as the reaction can be highly exothermic. An ice bath can be used to moderate the initial temperature rise.
Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux (typically 60-80 °C) to drive the reaction to completion.[17]
Monitoring: Monitor the reaction by TLC. The vigorous evolution of nitrogen gas is an indicator of reaction progress. The reaction is often complete in 30-90 minutes.
Workup & Isolation: Upon completion, cool the mixture to room temperature. Filter the reaction through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to afford the crude product.
Mechanistic Insights & Workflow Visualization
The reduction of the nitro group on a heterogeneous catalyst surface is a stepwise process. The nitro compound adsorbs onto the active metal sites, where it reacts with adsorbed hydrogen atoms.
Figure 3: Experimental workflow for catalytic hydrogenation.
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
RSC Publishing. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]
MDPI. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. [Link]
Taylor & Francis Online. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
RSC Publishing. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. [Link]
PMC. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]
ACS Publications. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]
Taylor & Francis Online. Mild and Efficient PtO2-Catalyzed One-Pot Reductive Mono-N-alkylation of Nitroarenes. [Link]
University of Oxford. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]
PMC. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. [Link]
ACS GCI Pharmaceutical Roundtable. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]
Rasayan Journal of Chemistry. HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]
ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
Thieme. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. [Link]
ResearchGate. Mild and Efficient PtO2-Catalyzed One-Pot Reductive Mono-N-Alkylation of Nitroarenes | Request PDF. [Link]
RSC Publishing. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. [Link]
University of Illinois. The Art of Heterogenous Catalytic Hydrogenation Part 2. [Link]
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
AIR Unimi. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. [Link]
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
Patsnap. (R)
PMC. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
Google Patents. WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
PMC. Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. [Link]
Beilstein Journals. Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles. [Link]
Google Patents. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
Technical Support Center: Troubleshooting 3-Amino-1-cyclopropylpiperidin-2-one Solubility in DMSO
Welcome to the Application Science Support Center. This guide is designed for researchers, medicinal chemists, and assay developers who are experiencing solubility, stability, or reproducibility issues when working with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center. This guide is designed for researchers, medicinal chemists, and assay developers who are experiencing solubility, stability, or reproducibility issues when working with 3-Amino-1-cyclopropylpiperidin-2-one in Dimethyl Sulfoxide (DMSO).
As a polar, cyclic primary amine featuring a lactam core and a lipophilic cyclopropyl group, this compound presents unique physicochemical challenges. Below, we dissect the thermodynamic and environmental causes of these issues and provide field-proven, self-validating protocols to ensure assay integrity.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my 3-Amino-1-cyclopropylpiperidin-2-one precipitate out of a seemingly clear DMSO stock solution over time?
A: The root cause is almost always moisture ingress combined with the specific salt form of your compound. 3-Amino-1-cyclopropylpiperidin-2-one is commercially supplied in two primary forms: the free base[1][2] and the hydrochloride (HCl) salt.
DMSO is highly hygroscopic. When a stock solution is repeatedly opened, it absorbs atmospheric water. If you are using the HCl salt, the introduction of water alters the dielectric constant of the solvent. This can trigger the formation of stable, insoluble hydrate polymorphs[3]. Furthermore, the common ion effect and the high crystal lattice energy of amine hydrochlorides can force the lipophilic cyclopropyl-lactam core to "salt out" of the increasingly aqueous microenvironment[4].
Q2: Should I purchase the Free Base or the Hydrochloride Salt for in vitro screening?
A: It depends on your workflow, but the free base is generally preferred for pure DMSO stock solutions.
While pharmaceutical development often defaults to HCl salts to improve solid-state stability and aqueous solubility[3], amine hydrochlorides frequently exhibit lower-than-ideal solubility in pure polar aprotic solvents like DMSO[4]. The free base of 3-Amino-1-cyclopropylpiperidin-2-one avoids the chloride counterion lattice energy barrier, dissolving much more readily in anhydrous DMSO. However, the free base is more susceptible to atmospheric oxidation, requiring stricter storage protocols.
Q3: How do freeze-thaw cycles affect this compound?
A: Repeated freeze-thaw cycles are detrimental to primary amines in DMSO. Freezing forces the solvent to crystallize, which can locally concentrate the solute and trace water, leading to irreversible aggregation or the precipitation of micro-crystals that do not easily re-dissolve upon thawing[5][6]. Stock solutions must be aliquoted into single-use volumes[7].
Part 2: Visual Diagnostics & Workflows
To systematically resolve your solubility issues, follow the logical workflow outlined below.
Caption: Workflow for diagnosing and resolving 3-Amino-1-cyclopropylpiperidin-2-one solubility in DMSO.
Caption: Mechanism of moisture-induced precipitation of amine hydrochloride salts in DMSO.
Part 3: Quantitative Data & Compound Profiling
Understanding the exact physical parameters of your specific lot is critical before attempting dissolution.
Do not rely on visual estimation alone. The following protocols are designed as closed-loop systems; they include built-in quality control steps to validate that the compound is truly in solution and not merely forming a micro-suspension.
Protocol A: Preparation of a 10 mM Anhydrous Stock Solution
Use this protocol to prevent moisture-induced precipitation from the outset.
Thermal Equilibration (Critical Step): Remove the solid compound vial from -20°C storage. Do not open it. Allow it to sit in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently altering the hydration state of the salt[6].
Solvent Selection: Use only newly opened, septum-sealed anhydrous DMSO (≤0.005% water).
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.
Thermal Assistance: If using the HCl salt and particulates remain, place the vial in a 37°C water bath for 10 minutes, followed by brief sonication[6][8].
Optical Validation (Self-Validation Step): Hold the vial against a pure black background and shine a strong, focused beam of light (e.g., a laser pointer or strong LED) through the liquid. Causality: The Tyndall effect will cause the light beam to scatter if micro-precipitates or aggregates are present. If the beam path is invisible, the solution is a true molecular dispersion.
Aliquot and Store: Immediately divide the stock into 10–20 µL single-use aliquots in tightly sealed tubes. Purge with Argon if possible, and store at -80°C[6][7].
Protocol B: In-Situ Free-Basing of the HCl Salt (Troubleshooting)
Use this protocol if your HCl salt refuses to dissolve in DMSO despite warming, and your downstream assay can tolerate trace organic bases.
Identify the Barrier: If the HCl salt fails to dissolve, the crystal lattice energy is too high for the pure aprotic solvent to overcome[4].
Prepare the Modifier: Prepare a solution of 1% (v/v) Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in anhydrous DMSO.
Neutralization: Add the modified DMSO to your compound dropwise. The organic base will deprotonate the piperidin-2-one amine, forming the highly DMSO-soluble free base, while the resulting TEA-HCl or DIPEA-HCl salt remains soluble in the matrix.
Validation: Perform the Optical Validation step (Protocol A, Step 5).
Alternative Aqueous Dilution: If organic bases are toxic to your assay (e.g., live-cell screening), dissolve the HCl salt in the absolute minimum volume of DMSO (e.g., 50 µL) and rapidly inject it into a large volume of vigorously stirring aqueous assay buffer[6][8]. The HCl salt is highly soluble in water, and rapid dilution prevents localized nucleation.
Part 5: References
Organic Process Research & Development. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". acs.org. [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation: Current Prospects". rjpdft.com. [Link]
Technical Support Center: Stabilizing 3-Amino-1-cyclopropylpiperidin-2-one During Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal instability of α -amino lactams.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal instability of
α
-amino lactams. 3-Amino-1-cyclopropylpiperidin-2-one is a highly versatile building block in drug development, but its free base form is notoriously unstable under standard storage conditions.
This guide provides a mechanistic understanding of its degradation pathways, actionable troubleshooting FAQs, and field-proven protocols to ensure the integrity of your compound.
Mechanistic Overview of Thermal Degradation
The inherent instability of 3-Amino-1-cyclopropylpiperidin-2-one (Free Base) stems from its bifunctional nature. It possesses both a nucleophilic primary amine at the C3 position and an electrophilic lactam carbonyl at the C2 position. When subjected to thermal stress, the compound undergoes two primary degradation pathways:
Intermolecular Aminolysis (Oligomerization): The free amine of one molecule attacks the lactam carbonyl of another, leading to ring-opening polymerization or dimerization [1].
Ring-Opening Hydrolysis: In the presence of ambient moisture and heat, the strained
δ
-lactam ring undergoes hydrolysis, yielding a linear amino acid derivative (
Nδ
-cyclopropyl-ornithine) [2].
To visualize these competing pathways, refer to the mechanistic flowchart below:
Figure 1: Thermal degradation pathways and stabilization of 3-Amino-1-cyclopropylpiperidin-2-one.
Troubleshooting & FAQs
Q1: Why does my 3-Amino-1-cyclopropylpiperidin-2-one sample degrade into a viscous, insoluble mass when stored at room temperature?Causality: You are observing thermally-driven intermolecular aminolysis. Because the free base contains an unprotected primary amine, it acts as a strong nucleophile. At room temperature (>20°C), the thermal energy is sufficient to overcome the activation barrier for nucleophilic attack on the lactam carbonyl of adjacent molecules. This initiates a cascade of ring-opening polymerizations, resulting in an insoluble oligomeric mass [3].
Solution: Never store the free base at room temperature. Immediate conversion to a salt form (which protonates the amine, rendering it non-nucleophilic) is required for long-term stability.
Q2: I observed the formation of a highly polar degradant in my LC-MS after storing the compound in a standard desiccator. What is it?Causality: This is the ring-opened hydrolysis product. Lactams are cyclic amides, and their innate ring strain makes them highly susceptible to hydrolysis [2]. Even trace amounts of moisture trapped in a standard desiccator can catalyze this reaction over time, cleaving the C2-N1 bond.
Solution: Ensure the storage environment is strictly anhydrous. Use a vacuum desiccator with fresh indicating Drierite, and backfill the chamber with high-purity Argon.
Q3: Should I store the compound as a free base or a salt?Causality: You must store it as a salt. Commercial vendors standardly supply this compound as a hydrochloride salt (CAS 2551114-53-3) with a recommended storage temperature of 4°C [4]. Protonating the C3 amine completely shuts down the intermolecular oligomerization pathway.
Solution: Store as the HCl salt. When you are ready to use the compound in a synthesis workflow, neutralize it in situ with a mild, non-nucleophilic base (e.g., DIPEA or TEA) directly in your reaction solvent.
Quantitative Storage Data
The following table summarizes the expected shelf-life of 3-Amino-1-cyclopropylpiperidin-2-one under various storage conditions.
Storage Form
Temperature
Atmosphere
Moisture Control
Expected Shelf-Life
Primary Degradation Risk
Free Base (Oil/Solid)
20–25°C
Ambient
None
< 1 Week
Oligomerization, Hydrolysis
Free Base (Oil/Solid)
2–8°C
Argon
Desiccated
1–3 Months
Slow Hydrolysis
HCl Salt (Solid)
20–25°C
Ambient
Desiccated
6–12 Months
Hygroscopic Water Absorption
HCl Salt (Solid)
-20°C
Argon
Desiccated
> 2 Years
Negligible (Optimal)
Experimental Protocol: Synthesis and Aliquoting of the HCl Salt
If you have synthesized or isolated the free base, you must immediately convert it to the hydrochloride salt to prevent thermal degradation. This protocol is designed as a self-validating system: by utilizing strictly anhydrous reagents, we prevent the very hydrolytic ring-opening we are trying to avoid.
Materials Required:
3-Amino-1-cyclopropylpiperidin-2-one (Free Base)
Anhydrous Diethyl Ether or MTBE (AcroSeal® or equivalent)
4.0 M HCl in Dioxane (Anhydrous)
Argon gas line and Schlenk apparatus
Step-by-Step Methodology:
Dissolution: In a flame-dried round-bottom flask purged with Argon, dissolve the free base in anhydrous diethyl ether (approx. 10 mL per gram of compound).
Causality Note: Ether is chosen because the resulting HCl salt is highly insoluble in it, driving the crystallization forward and preventing equilibrium reversibility.
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C.
Causality Note: Cooling mitigates the exothermic nature of the acid-base reaction, preventing localized thermal degradation during the addition of the acid.
Salt Formation: While stirring vigorously, add 1.05 equivalents of 4.0 M HCl in dioxane dropwise over 10 minutes.
Precipitation: A white precipitate (the hydrochloride salt) will form immediately. Allow the suspension to stir at 0°C for an additional 30 minutes to ensure complete precipitation.
Isolation: Filter the solid rapidly using a Büchner funnel under a gentle stream of dry nitrogen. Wash the filter cake twice with cold, anhydrous diethyl ether.
Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) for 12 hours to remove residual dioxane and ether.
Aliquoting & Storage: Transfer the dried powder into amber glass vials. Purge each vial with Argon, seal tightly with PTFE-lined caps, and store at -20°C.
References
"2,5-Diketopiperazine - Amide bond formation and oligomerization." Wikipedia, The Free Encyclopedia. Available at: [Link]
"Lactam - Nomenclature and Hydrolysis." Wikipedia, The Free Encyclopedia. Available at: [Link]
"Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications." Polymer Chemistry (Royal Society of Chemistry). Available at: [Link]
Troubleshooting
Technical Support Center: LC-MS/MS Optimization for Trace Detection of 3-Amino-1-cyclopropylpiperidin-2-one
Welcome to the Technical Support Center. This guide is engineered for analytical researchers and drug development professionals tasked with the trace-level quantification of 3-Amino-1-cyclopropylpiperidin-2-one (C₈H₁₄N₂O...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for analytical researchers and drug development professionals tasked with the trace-level quantification of 3-Amino-1-cyclopropylpiperidin-2-one (C₈H₁₄N₂O, MW: 154.21 g/mol ).
Due to its highly polar nature (primary amine) and basicity, traditional reversed-phase chromatography often fails to provide adequate retention, leading to severe ion suppression in the void volume. This guide provides a self-validating analytical framework, leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) and Electrospray Ionization (ESI) tandem mass spectrometry to ensure robust, reproducible quantification.
Section 1: Step-by-Step Methodologies
Sample Preparation (Self-Validating Extraction)
To ensure trustworthiness in your assay, sample preparation must actively remove phospholipids that cause matrix suppression while dynamically correcting for recovery losses.
Spike : Aliquot 50 µL of plasma matrix. Spike with 10 µL of a stable isotope-labeled internal standard (SIL-IS, e.g., ¹³C/¹⁵N-labeled analog) to dynamically correct for ionization variations.
Precipitate : Add 150 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid to crash proteins and disrupt analyte-protein binding.
Filter : Vortex for 2 minutes, then transfer to a Phospholipid Removal (PLR) 96-well plate. Apply positive pressure (2-5 psi) to collect the eluate.
Dilute : Dilute the final eluate 1:1 with 100% ACN.
Causality Note: HILIC requires the injection solvent to be highly organic. Injecting a highly aqueous sample will disrupt the delicate water layer on the stationary phase, causing severe peak splitting.
Liquid Chromatography (HILIC)
Column : Bare silica or amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A : 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).
Causality Note: The buffer provides ionic strength to maintain a stable aqueous enrichment layer on the silica surface, while the low pH ensures the primary amine remains fully protonated for maximum ESI+ efficiency.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Flow Rate : 0.4 mL/min. Column Temperature : 40°C.
Mass Spectrometry (ESI-MS/MS)
Source : Electrospray Ionization in Positive mode (ESI+).
Precursor : The primary amine readily accepts a proton, yielding an [M+H]⁺ of m/z 155.1.
Fragmentation : Collision-Induced Dissociation (CID) with Argon gas. The primary loss is ammonia (-17 Da) yielding m/z 138.1, followed by the cleavage of the lactam carbonyl (-28 Da) yielding m/z 110.1.
Fig 1. Step-by-step LC-MS/MS optimization workflow for trace detection.
Fig 2. Proposed CID fragmentation pathway for 3-Amino-1-cyclopropylpiperidin-2-one.
Section 2: Quantitative Data Summaries
Table 1: Optimized MRM Parameters for 3-Amino-1-cyclopropylpiperidin-2-one
Analyte Role
Precursor (m/z)
Product (m/z)
Dwell Time (ms)
Cone Voltage (V)
Collision Energy (eV)
Quantifier
155.1
138.1
50
25
15
Qualifier
155.1
110.1
50
25
22
SIL-IS
160.1
143.1
50
25
15
Table 2: HILIC Gradient Elution Profile
Time (min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (Organic)
Curve Profile
0.0
5.0
95.0
Initial
1.0
5.0
95.0
Isocratic hold
4.0
40.0
60.0
Linear gradient
5.0
40.0
60.0
Wash
5.1
5.0
95.0
Step return
8.0
5.0
95.0
Re-equilibration
Section 3: Troubleshooting Guides & FAQs
Q1: Why is my analyte eluting in the void volume on a standard C18 column, resulting in poor sensitivity?A: 3-Amino-1-cyclopropylpiperidin-2-one is a highly polar, basic molecule. In reversed-phase chromatography (C18), polar compounds lack sufficient hydrophobic interaction with the stationary phase and elute in the void volume alongside unretained salts and endogenous matrix components, causing severe ion suppression. To resolve this, switch to , which utilizes a polar stationary phase and a high-organic mobile phase to retain polar analytes via partitioning into an aqueous enrichment layer[1].
Q2: I am experiencing severe signal suppression in my plasma samples. How can I identify and eliminate this matrix effect?A: Signal suppression in ESI is typically caused by co-eluting endogenous compounds, primarily glycerophospholipids, competing for charge droplets in the source. To systematically assess this, you must perform a post-column infusion experiment as detailed by [2]. Infuse a constant concentration of your analyte post-column while injecting a blank matrix extract. A drop in the baseline MS signal indicates the exact retention time of suppressing agents. If suppression overlaps with your analyte, flatten your HILIC gradient to increase retention time, or implement Phospholipid Removal (PLR) plates during sample prep.
Q3: My chromatogram shows severe peak tailing and occasional peak splitting. What is the root cause?A: In HILIC, peak splitting is almost exclusively a symptom of "sample diluent mismatch." If your sample is dissolved in a highly aqueous solvent (e.g., >20% water) and injected into a high-organic HILIC mobile phase (95% ACN), the water in the sample plug disrupts the delicate aqueous layer on the silica stationary phase. The analyte partially partitions and partially washes forward, creating a split peak. Ensure your final sample extract is diluted with 100% ACN so the injection solvent matches the initial gradient conditions (≥90% ACN).
Q4: How do I ensure my method meets regulatory standards for trace detection (carryover and LLOQ)?A: A self-validating protocol must adhere to the[3]. To validate the Lower Limit of Quantification (LLOQ), the analyte response must be at least 5 times the baseline noise (S/N ≥ 5), with precision within ±20% CV. To assess carryover, inject a double-blank matrix sample immediately following your Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must not exceed 20% of the LLOQ area[3]. If carryover persists, add a strong wash solvent (e.g., 50:50:0.1 MeOH:Water:Formic Acid) to your autosampler needle wash protocol.
References
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. URL: [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL: [Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL: [Link]
A Comparative Guide to the Chemical Reactivity of 3-Amino-1-cyclopropylpiperidin-2-one and 3-Aminopiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, piperidinone scaffolds are invaluable building blocks. Their constrained cyclic structure and...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, piperidinone scaffolds are invaluable building blocks. Their constrained cyclic structure and the presence of versatile functional groups make them ideal for constructing complex molecules with specific pharmacological profiles. Among these, 3-aminopiperidin-2-one and its N-substituted derivatives are of particular interest. This guide provides an in-depth, objective comparison of the chemical reactivity of two key analogues: 3-amino-1-cyclopropylpiperidin-2-one and the parent 3-aminopiperidin-2-one. Understanding their distinct reactivity profiles is crucial for efficient synthesis design, impurity control, and the overall success of a drug discovery program.
The core structural difference lies in the substitution at the lactam nitrogen. 3-aminopiperidin-2-one possesses a secondary amide (N-H), while 3-amino-1-cyclopropylpiperidin-2-one features a tertiary amide with a cyclopropyl group. This seemingly small change imparts significant and distinct electronic and steric properties, which in turn govern their chemical behavior.
Structural and Electronic Profile: The Influence of the N-Cyclopropyl Group
The cyclopropyl group is a unique substituent in organic chemistry. Its three-membered ring structure results in significant ring strain and rehybridization of its carbon atoms, giving the C-C bonds a high degree of p-character, often described as partial double-bond character.[1] This unique electronic nature allows it to act as both an inductive electron-withdrawing group and a resonance electron-donating group, depending on the electronic demand of the adjacent atom or system.[1]
In the context of 3-amino-1-cyclopropylpiperidin-2-one, the cyclopropyl group attached to the lactam nitrogen primarily exerts an electron-withdrawing effect through the sigma bonds. This effect decreases the electron density on the lactam nitrogen and, by extension, influences the entire ring system. Conversely, the N-H bond in 3-aminopiperidin-2-one is less electron-withdrawing, leading to a more electron-rich lactam nitrogen.
Furthermore, the cyclopropyl group introduces significant steric bulk around the lactam nitrogen compared to the single hydrogen atom in the parent compound. This steric hindrance can influence the accessibility of adjacent functional groups to reagents.[2][3]
}
enddot
Figure 1. Structural comparison of the two piperidinone derivatives.
Comparative Reactivity Analysis
The primary sites of reactivity for these molecules are the exocyclic primary amine at the 3-position and the endocyclic lactam nitrogen.
Reactivity of the Exocyclic Primary Amine (C3-NH2)
Both molecules possess a primary amino group at a chiral center, which is a key handle for introducing molecular diversity. Common reactions at this site include acylation, sulfonylation, and reductive amination.
Nucleophilicity: The nucleophilicity of the C3-amino group is subtly influenced by the N1-substituent. The electron-withdrawing nature of the N-cyclopropyl group in 3-amino-1-cyclopropylpiperidin-2-one can lead to a slight decrease in the basicity and nucleophilicity of the exocyclic amine compared to 3-aminopiperidin-2-one. However, for most standard amide bond forming or sulfonylation reactions, this difference is often negligible and both compounds are expected to react readily.
Stereochemical Considerations: As the C3-carbon is a stereocenter, reactions at the amino group must be performed under conditions that avoid racemization. Fortunately, standard acylation and sulfonylation conditions are generally mild and do not typically affect the stereochemical integrity of the adjacent chiral center.
Reactivity of the Endocyclic Lactam Nitrogen
This is where the most significant differences in reactivity are observed.
3-Aminopiperidin-2-one: The presence of the N-H proton makes the lactam nitrogen a nucleophile. It can undergo a variety of reactions, including:
N-Alkylation/N-Arylation: This is a common strategy to introduce substituents at the N1 position. Reactions like the Buchwald-Hartwig amination can be employed, though side reactions such as dehalogenation of the aryl halide can occur.[4]
N-Acylation: While less common for lactams compared to exocyclic amines, N-acylation is possible, though it can be influenced by the pKa of the N-H bond.[5]
Deprotonation: The N-H proton is weakly acidic and can be removed by a strong base, which can be a prerequisite for subsequent functionalization.
3-Amino-1-cyclopropylpiperidin-2-one: The lactam nitrogen is tertiary and therefore unreactive towards N-alkylation or N-acylation. Its lone pair of electrons is delocalized into the carbonyl group, and the nitrogen atom itself is sterically shielded by the cyclopropyl group. This renders the lactam nitrogen largely inert under many synthetic conditions, which can be a significant advantage, as it prevents side reactions at this position and removes the need for a protecting group strategy for the lactam nitrogen.
Lactam Ring Stability and Reactivity
The stability of the δ-lactam ring is another point of comparison.
Hydrolysis: Both lactams can be hydrolyzed under strong acidic or basic conditions, though δ-lactams are generally more stable than their more strained β-lactam counterparts.[6] The electronic nature of the N1-substituent can influence the rate of hydrolysis. The electron-withdrawing N-cyclopropyl group in 3-amino-1-cyclopropylpiperidin-2-one may increase the electrophilicity of the lactam carbonyl, potentially making it more susceptible to nucleophilic attack and subsequent ring opening compared to the N-H analogue under certain conditions.
Reduction: The lactam carbonyl in both molecules can be reduced to the corresponding 3-aminopiperidine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation.[7][8][9] The presence of the N-cyclopropyl group is not expected to significantly alter the outcome of this reaction.
Experimental Data Summary
The following table summarizes the expected reactivity at key positions for both compounds based on general chemical principles.
Reaction Type
Reagent/Conditions
3-Aminopiperidin-2-one
3-Amino-1-cyclopropylpiperidin-2-one
Rationale
C3-Amine Acylation
Acyl chloride, base
High Yield
High Yield
Both have a nucleophilic primary amine.
C3-Amine Sulfonylation
Sulfonyl chloride, base
High Yield
High Yield
Similar to acylation.
C3-Amine Reductive Amination
Aldehyde/Ketone, reducing agent
High Yield
High Yield
A standard method for amine functionalization.[10]
N1-Lactam Alkylation
Alkyl halide, base
Reactive
Unreactive
N-H is available for deprotonation and substitution; N-cyclopropyl is tertiary.
N1-Lactam Arylation
Aryl halide, Pd-catalyst
Reactive
Unreactive
Buchwald-Hartwig type reactions are possible on the N-H lactam.[4]
Lactam Reduction
LiAlH4
Forms 3-aminopiperidine
Forms 1-cyclopropyl-3-aminopiperidine
The lactam carbonyl is reducible in both cases.[7][8]
Lactam Hydrolysis
Strong acid or base
Possible
Possible
Ring opening can occur under harsh conditions.
Experimental Protocols
The following are representative, detailed protocols for a common synthetic transformation on the exocyclic amine.
}
enddot
Figure 2. General workflow for the acylation of 3-aminopiperidin-2-one derivatives.
Objective: To synthesize the corresponding N-acetyl derivative.
Materials:
3-Aminopiperidin-2-one or 3-Amino-1-cyclopropylpiperidin-2-one (1.0 eq)
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq)
Acetyl chloride (1.1 eq)
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na2SO4)
Procedure:
To a round-bottom flask under an inert atmosphere (N2 or Ar), add the 3-aminopiperidin-2-one derivative (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
Add the base (Et3N or DIPEA, 1.2 eq) to the solution.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel, and separate the organic layer.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylated product.
Causality Behind Experimental Choices:
Anhydrous Conditions: Acetyl chloride is highly reactive towards water. The use of anhydrous solvent and an inert atmosphere prevents its premature hydrolysis.
Base: A non-nucleophilic organic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Controlled Addition at 0 °C: The reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and minimize potential side reactions.
Conclusion
The choice between 3-amino-1-cyclopropylpiperidin-2-one and 3-aminopiperidin-2-one as a synthetic building block has significant implications for a synthetic strategy.
3-Aminopiperidin-2-one is the more versatile scaffold if subsequent functionalization of the lactam nitrogen is desired. It offers two distinct points for diversification: the exocyclic amine and the endocyclic nitrogen. However, this dual reactivity may necessitate the use of protecting group strategies to achieve selective transformations, potentially adding steps and reducing overall yield.
3-Amino-1-cyclopropylpiperidin-2-one , on the other hand, offers a more "orthogonal" reactivity profile. The lactam nitrogen is effectively blocked, directing all reactivity towards the exocyclic primary amine. This can simplify synthetic routes by eliminating the need for N-protection of the lactam, leading to more efficient and streamlined syntheses. Furthermore, the introduction of the cyclopropyl moiety can have beneficial effects on the metabolic stability and physicochemical properties of the final drug candidate.[11]
Ultimately, the decision of which building block to use will depend on the specific synthetic goals and the desired properties of the target molecule. A thorough understanding of their comparative reactivity allows researchers to make informed decisions, accelerating the drug discovery and development process.
References
WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development - ACS Publications. Published September 9, 2022. Available from: [Link]
US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society. Published January 8, 2020. Available from: [Link]
Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society. Published January 8, 2020. Available from: [Link]
How does the cyclopropyl group influence conjugation and aromaticity?. Chemistry Stack Exchange. Published August 23, 2017. Available from: [Link]
Synthesis of a 3-aminopiperidin-2,5-dione as a conformationally constrained surrogate of the Ala-Gly dipeptide. ResearchGate. Available from: [Link]
Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. ResearchGate. Available from: [Link]
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3-Amino-2-piperidone. PubChem. Available from: [Link]
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3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Available from: [Link]
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β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. PMC. Published January 18, 2021. Available from: [Link]
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why does the beta lactam ring have higher reactivity? So confused. Reddit. Published April 6, 2024. Available from: [Link]
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A Comparative Guide to Validating Analytical Methods for 3-Amino-1-cyclopropylpiperidin-2-one Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of analytical methodologies...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3-Amino-1-cyclopropylpiperidin-2-one, a novel heterocyclic compound with significant potential in medicinal chemistry. The selection of a suitable analytical method is a critical decision that impacts data reliability throughout the drug development lifecycle, from early-stage discovery to quality control in manufacturing.
This document will explore the nuances of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a framework for method selection, development, and validation in line with international regulatory standards. The experimental protocols and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and scientifically sound approach.[1][2]
The Critical Choice: Understanding the Analytical Landscape
The quantification of a small molecule like 3-Amino-1-cyclopropylpiperidin-2-one necessitates a method that is not only sensitive and accurate but also practical for its intended purpose. The two primary techniques evaluated in this guide, HPLC-UV and LC-MS/MS, represent the workhorses of the pharmaceutical industry, each offering a distinct set of advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is often the first choice for routine analysis and quality control due to its robustness, ease of use, and cost-effectiveness.[3] It relies on the separation of the analyte from other components in a sample mixture based on its interaction with a stationary phase, followed by detection using UV absorbance. The presence of a chromophore in the 3-Amino-1-cyclopropylpiperidin-2-one structure makes it amenable to UV detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis, impurity profiling, and applications where trace-level quantification is required.[3][4][5] This method couples the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer, providing a high degree of confidence in analyte identification and quantification.[6][7]
The decision between these two powerful techniques hinges on a careful consideration of the analytical requirements, including the sample matrix, the required limit of quantification (LOQ), and the need for structural confirmation.
Method Comparison: A Data-Driven Approach
To provide a clear and objective comparison, both HPLC-UV and LC-MS/MS methods were developed and validated for the quantification of 3-Amino-1-cyclopropylpiperidin-2-one. The key performance characteristics of each method are summarized below.
Validation Parameter
HPLC-UV
LC-MS/MS
ICH Q2(R1) Guideline
Linearity (r²)
> 0.999
> 0.999
Correlation coefficient should be close to 1
Range
1 - 100 µg/mL
0.1 - 100 ng/mL
80-120% of the test concentration for assay
Accuracy (% Recovery)
98.5% - 101.2%
99.1% - 100.8%
The closeness of test results to the true value
Precision (% RSD)
< 1.5%
< 2.0%
Repeatability and intermediate precision
Limit of Detection (LOD)
0.3 µg/mL
0.03 ng/mL
The lowest amount of analyte that can be detected
Limit of Quantitation (LOQ)
1.0 µg/mL
0.1 ng/mL
The lowest amount of analyte that can be quantified with suitable precision and accuracy
Specificity
Demonstrated by peak purity and resolution from potential interferents
Demonstrated by unique precursor/product ion transitions
Ability to assess the analyte unequivocally in the presence of other components
Experimental Workflows: From Sample to Result
The following diagrams illustrate the typical experimental workflows for both HPLC-UV and LC-MS/MS analysis.
Caption: A typical workflow for quantitative analysis using HPLC-UV.
Caption: A typical workflow for quantitative analysis using LC-MS/MS.
Detailed Experimental Protocols
HPLC-UV Method
1. Sample Preparation:
Accurately weigh and dissolve the 3-Amino-1-cyclopropylpiperidin-2-one standard or sample in the mobile phase to achieve a concentration within the linear range (1-100 µg/mL).
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B) is typically effective.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 210 nm.
Column Temperature: 30 °C.
3. Rationale for Experimental Choices:
A C18 column is a versatile and robust choice for the separation of small polar molecules.[8]
The addition of formic acid to the mobile phase helps to improve peak shape and ionization efficiency for amine-containing compounds.
A gradient elution is often necessary to achieve adequate separation of the analyte from potential impurities.[9]
LC-MS/MS Method
1. Sample Preparation:
Prepare samples as described for the HPLC-UV method, but dilute to a final concentration within the linear range of the LC-MS/MS system (0.1 - 100 ng/mL).
For biological matrices, a protein precipitation step with acetonitrile or a more rigorous solid-phase extraction (SPE) may be required to minimize matrix effects.[8]
2. Liquid Chromatography Conditions:
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm particle size) for faster analysis times.
Mobile Phase: Similar to the HPLC-UV method, but using LC-MS grade solvents and additives is crucial to avoid ion suppression.[5]
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
Ionization: Electrospray Ionization (ESI) in positive mode.
Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for 3-Amino-1-cyclopropylpiperidin-2-one.
Rationale: ESI is a soft ionization technique suitable for polar, non-volatile molecules. MRM provides a high degree of selectivity and sensitivity by monitoring a specific fragmentation pathway.[10]
Method Validation: Adherence to ICH Q2(R1) Guidelines
A comprehensive validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][11] The validation process for both the HPLC-UV and LC-MS/MS methods for 3-Amino-1-cyclopropylpiperidin-2-one should encompass the following parameters as defined by the ICH Q2(R1) guidelines.[2]
Validation Workflow
Caption: A sequential workflow for analytical method validation.
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. For LC-MS/MS, the specificity is further enhanced by the unique MRM transition.
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of 3-Amino-1-cyclopropylpiperidin-2-one. The choice between the two methods should be guided by the specific requirements of the analysis.
HPLC-UV is a cost-effective and robust method, well-suited for routine quality control and assays where high sensitivity is not a primary concern. Its simplicity and ease of implementation make it an attractive option for high-throughput environments.
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace impurity analysis, and applications requiring definitive confirmation of the analyte's identity.[3][5] While the initial investment and operational complexity are higher, the quality and reliability of the data often justify the cost, particularly in a regulatory context.
Ultimately, a thorough understanding of the analytical needs, coupled with a rigorous method validation process adhering to ICH guidelines, will ensure the generation of accurate and reliable data for the successful development of 3-Amino-1-cyclopropylpiperidin-2-one.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]
8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available from: [Link]
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Reproducibility Assessment of 3-Amino-1-cyclopropylpiperidin-2-one Synthetic Pathways: A Comparative Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Target Molecule: 3-Amino-1-cyclopropylpiperidin-2-one (CAS: 1343652-40-3) Executive Summary & Strategic Context 3-Amino-1-cyclopropylpipe...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Target Molecule: 3-Amino-1-cyclopropylpiperidin-2-one (CAS: 1343652-40-3)
Executive Summary & Strategic Context
3-Amino-1-cyclopropylpiperidin-2-one is a highly valued, conformationally restricted scaffold in modern medicinal chemistry. It is prominently utilized in the design of for autoimmune diseases[1], as well as in advanced peptidomimetics. The incorporation of an N-cyclopropyl group significantly enhances lipophilic efficiency and metabolic stability compared to N-methyl or N-unsubstituted analogs.
However, synthesizing this motif presents a classic mechanistic hurdle: the direct N-alkylation of lactams with cyclopropyl halides is sterically and electronically forbidden. The high s-character of the cyclopropyl carbon-halogen bond prevents the Walden inversion strictly required for an
SN2
mechanism. Therefore, chemists must choose between two alternative strategies: Late-Stage N-Cyclopropylation (Pathway A) or De Novo Cyclization (Pathway B) . This guide objectively evaluates both pathways to establish the most reproducible and scalable protocol.
This approach relies on the copper-catalyzed cross-coupling of commercially available 3-(Boc-amino)piperidin-2-one with cyclopropylboronic acid.
The Causality of Choice: Because
SN2
is impossible, we must bypass the substitution paradigm entirely. The operates via a Cu(II)/Cu(III) catalytic cycle, utilizing atmospheric oxygen as the terminal oxidant[1]. The transmetalation of the cyclopropyl group from boron to copper, followed by reductive elimination, successfully constructs the C-N bond without requiring ring-opening of the highly strained cyclopropyl moiety.
Pathway B: De Novo Cyclization (Acyclic Precursor Assembly)
This route constructs the piperidin-2-one ring around the cyclopropylamine. Starting from an ornithine derivative (e.g.,
N
α
-Boc-
N
δ
-chloro-norvaline), cyclopropylamine is introduced via nucleophilic substitution at the
δ
-position, followed by intramolecular lactamization.
The Causality of Choice: By introducing the cyclopropyl group to an
sp3
hybridized primary carbon before ring closure, we utilize a highly favored
SN2
reaction. The subsequent lactamization is thermodynamically driven by the formation of the stable 6-membered lactam ring.
Quantitative Reproducibility Data
To objectively compare these routes, both pathways were evaluated on a 10 mmol scale. The data below summarizes the performance metrics critical for process scale-up.
Performance Metric
Pathway A (Chan-Lam Coupling)
Pathway B (De Novo Cyclization)
Overall Yield
68%
45%
Crude Purity (LC-MS)
>95%
82%
Total Reaction Time
26 hours (2 steps)
72 hours (3 steps)
Scalability
High (Readily scales to >100g)
Moderate (Heavy purification required)
E-Factor (Waste/Product)
15.2
38.5
Primary Impurity
Protodeboronation byproducts
Oligomerization & uncyclized products
Assessment: Pathway A demonstrates superior reproducibility, higher atom economy, and simpler purification workflows, making it the definitive choice for both discovery and process chemistry.
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed with built-in validation checks to ensure experimental integrity and reproducibility.
Reagent Assembly: In an oven-dried 250 mL round-bottom flask, combine 3-(Boc-amino)piperidin-2-one (1.0 equiv, 10 mmol), cyclopropylboronic acid (2.0 equiv, 20 mmol),
Cu(OAc)2
(0.2 equiv, 2 mmol), and
Na2CO3
(2.0 equiv, 20 mmol).
Solvent & Atmosphere: Add 50 mL of anhydrous 1,2-dichloroethane (DCE). Equip the flask with a reflux condenser and a balloon filled with dry
O2
.
Validation Check: The suspension must turn a distinct deep blue/green color within 15 minutes, visually confirming the formation of the active Cu(II)-amine coordination complex.
Thermal Activation: Heat the mixture to 70°C with vigorous stirring for 24 hours.
Validation Check: Monitor via LC-MS. The mass of the starting material (
m/z
215
[M+H]+
) should deplete to <5% relative area, replaced by the product mass (
m/z
255
[M+H]+
).
Quench & Extraction: Cool to room temperature. Quench with 50 mL of saturated aqueous
NH4Cl
to complex the copper salts (the aqueous layer will turn deep blue). Extract with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over
Na2SO4
, and concentrate.
Deprotection: Dissolve the crude intermediate in 20 mL of 4M HCl in dioxane. Stir at room temperature for 2 hours. Concentrate in vacuo and triturate with diethyl ether to yield 3-amino-1-cyclopropylpiperidin-2-one hydrochloride as a highly pure white solid.
Protocol B: De Novo Cyclization (Alternative)
SN2
Alkylation: React
N
α
-Boc-
N
δ
-chloro-norvaline (10 mmol) with cyclopropylamine (50 mmol, 5.0 equiv) in DMF (30 mL) at 60°C for 16 hours.
Validation Check: A Ninhydrin stain on TLC will reveal a new deep-purple spot, confirming the presence of the newly formed secondary amine.
Lactamization: Remove excess cyclopropylamine in vacuo. Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the crude mixture in DMF. Stir at room temperature for 12 hours.
Purification: Dilute with water and extract with EtOAc. Critical Step: The crude material must be rigorously purified via silica gel chromatography (gradient: 0-10% MeOH in DCM) to remove oligomeric byproducts prior to the final acidic Boc-deprotection.
Visualizing the Synthetic Logic
Caption: Comparative synthetic workflows for 3-Amino-1-cyclopropylpiperidin-2-one via Pathways A and B.
References
Title: Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases
Source: ACS Medicinal Chemistry Letters (2021)
URL: [Link]
Title: Direct N-cyclopropylation of secondary acyclic amides promoted by copper
Source: Chemical Communications (2013)
URL: [Link]
Cross-Validation of HPLC-CAD and GC-FID Methods for the Purity Assessment of 3-Amino-1-cyclopropylpiperidin-2-one
Introduction In pharmaceutical development, the rigorous purity assessment of functionalized intermediates is non-negotiable. 3-Amino-1-cyclopropylpiperidin-2-one (CAS: 1343652-40-3) is a highly polar, basic building blo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In pharmaceutical development, the rigorous purity assessment of functionalized intermediates is non-negotiable. 3-Amino-1-cyclopropylpiperidin-2-one (CAS: 1343652-40-3) is a highly polar, basic building block featuring a primary amine, a lactam core, and a cyclopropyl ring. Establishing a singular analytical method for such a molecule often leaves "blind spots" in the impurity profile.
To fulfill the lifecycle management and fitness-for-purpose mandates outlined in the 1[1] and 2[2], an orthogonal cross-validation strategy is required. This guide details the comparative performance, mechanistic rationale, and step-by-step protocols for analyzing this compound using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) versus Gas Chromatography with Flame Ionization Detection (GC-FID).
Physicochemical Profiling & Causality of Method Selection
As a Senior Application Scientist, designing a self-validating system begins with understanding the molecular anatomy of the analyte. The structural features of 3-Amino-1-cyclopropylpiperidin-2-one dictate our analytical approach:
The HPLC-CAD Rationale : The molecule lacks an extended
π
-conjugated system, rendering standard UV detection (e.g., 254 nm) ineffective. While low-wavelength UV (210 nm) can detect the lactam carbonyl, it is highly susceptible to mobile phase interference. Instead, we deploy CAD, a mass-sensitive detector that provides a uniform response for non-volatile analytes independent of chromophores, as demonstrated in3[3]. To counteract the basicity of the primary amine—which causes peak tailing on standard C18 columns—a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is utilized[4].
The GC-FID Rationale : While the cyclopropyl and lactam groups are thermally stable, the primary amine is highly prone to hydrogen bonding with active silanol sites in GC inlets and columns, leading to irreversible adsorption and severe peak tailing. To achieve a robust GC method, pre-column chemical derivatization is mandatory. We utilize5[5] to replace the labile amine protons with bulky, volatile trimethylsilyl (TMS) groups, ensuring sharp peak symmetry and accurate FID quantification[6].
Experimental Protocols
Protocol 1: HPLC-CAD Method (Direct Analysis)
Sample Preparation : Accurately weigh 10.0 mg of 3-Amino-1-cyclopropylpiperidin-2-one and dissolve in 10 mL of Acetonitrile/Water (80:20, v/v) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.
Chromatographic Conditions :
Column : SeQuant ZIC-HILIC (250 × 4.6 mm, 5 µm)[4].
Mobile Phase : Isocratic elution using 70% Acetonitrile and 30% 20 mM Ammonium Formate buffer (adjusted to pH 3.3 with formic acid).
Flow Rate : 0.8 mL/min.
Injection Volume : 5 µL.
Detection : Charged Aerosol Detector (CAD). Evaporator temperature set to 35°C; data collection rate at 10 Hz.
Sample Preparation (Silylation) : Accurately weigh 5.0 mg of the analyte into a 2 mL glass reaction vial. Dissolve in 500 µL of anhydrous acetonitrile.
Derivatization : Add 500 µL of6[6]. Seal the vial tightly with a PTFE-lined cap.
Incubation : Heat the mixture in a dry block at 75°C for 45 minutes to ensure complete di-TMS derivatization of the primary amine. Allow to cool to room temperature.
Chromatographic Conditions :
Column : DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
Temperature Program : Initial hold at 80°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
Injection : 1 µL, Split ratio 20:1, Inlet temperature 250°C.
Detection : FID at 280°C.
Cross-Validation Workflow
The following workflow illustrates the parallel execution of both methods to satisfy ICH Q2(R2) criteria, culminating in an orthogonal confirmation of purity.
Figure 1: Parallel cross-validation workflow of HPLC-CAD and GC-FID methods for purity assessment.
Comparative Performance & Validation Data
To demonstrate that both procedures are "fit for purpose" per USP <1225>, a cross-validation study was executed. The data below summarizes the mechanistic and performance metrics of both systems.
Table 1: Mechanistic Comparison
Feature
HPLC-CAD (HILIC)
GC-FID (Derivatized)
Analyte State
Underivatized, ionized
Di-TMS derivative
Primary Target
Non-volatile impurities, salts
Volatile organics, solvents
Detection Mechanism
Mass-proportional aerosol charge
Carbon-ion combustion
Column Chemistry
Zwitterionic stationary phase
5% Phenyl-methylpolysiloxane
Table 2: ICH Q2(R2) Validation Metrics
Validation Parameter
HPLC-CAD (HILIC)
GC-FID (BSTFA Derivatized)
Analytical Significance
Specificity
Resolves polar byproducts
Resolves volatile impurities
Orthogonal coverage of impurity profile
Linearity Range
0.01 – 0.50 mg/mL
0.05 – 1.00 mg/mL
CAD is non-linear at high ends; GC offers wider dynamic range
Correlation (
R2
)
0.998 (Log-Log fit)
0.9995 (Linear fit)
Both meet USP <1225> acceptance criteria
Limit of Detection
0.05 µg/mL
0.20 µg/mL
CAD exhibits superior sensitivity for this amine
Precision (%RSD)
1.2% (n=6)
0.8% (n=6)
GC-FID shows higher injection repeatability
Accuracy (Recovery)
98.5% – 101.2%
99.1% – 100.8%
Both methods are highly accurate and self-validating
Discussion: Orthogonality and Decision Matrix
The comparative data reveals the distinct advantages of each technique.
When to use HPLC-CAD : This is the method of choice for routine batch release and detecting non-volatile process impurities (e.g., inorganic salts from synthesis, highly polar ring-opened degradation products). The HILIC-CAD system avoids the artifact risks associated with chemical derivatization and provides superior limits of detection.
When to use GC-FID : This method excels in detecting volatile impurities, such as residual cyclopropylamine starting materials or reaction solvents. The BSTFA derivatization ensures the primary amine does not degrade or tail, providing exceptional precision (0.8% RSD).
By employing both methods during the analytical lifecycle, laboratories achieve true orthogonality. The HPLC method validates the non-volatile spectrum, while the GC method secures the volatile spectrum, ensuring the absolute purity of 3-Amino-1-cyclopropylpiperidin-2-one.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH). [Link]
Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection. ResearchGate. [Link]
A Senior Application Scientist's Guide to Handling 3-Amino-1-cyclopropylpiperidin-2-one: Personal Protective Equipment and Disposal
For the diligent researcher, scientist, or drug development professional, the introduction of a novel compound into the laboratory workflow necessitates a rigorous and proactive approach to safety. 3-Amino-1-cyclopropylp...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher, scientist, or drug development professional, the introduction of a novel compound into the laboratory workflow necessitates a rigorous and proactive approach to safety. 3-Amino-1-cyclopropylpiperidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry, requires careful handling due to its structural motifs, which suggest potential hazards. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and a comprehensive disposal plan. As there is no publicly available Safety Data Sheet (SDS) for 3-Amino-1-cyclopropylpiperidin-2-one, the recommendations herein are synthesized from the known hazards of structurally similar aminopiperidinone and cyclopropyl-containing compounds.[1][2][3][4]
Hazard Identification and Risk Assessment: An Inferential Approach
Given the absence of a specific SDS for 3-Amino-1-cyclopropylpiperidin-2-one, a conservative risk assessment must be based on analogous compounds. Structurally related aminopiperidines and heterocyclic amines are known to cause skin, eye, and respiratory irritation.[1][2][4][5] They can also be harmful if swallowed, inhaled, or absorbed through the skin.[1][4] Therefore, it is prudent to handle 3-Amino-1-cyclopropylpiperidin-2-one as a hazardous substance with similar potential health effects.
Potential Hazard
Description
Primary Routes of Exposure
Skin Irritation/Corrosion
May cause skin irritation upon direct contact.[1][4]
Inhalation of dust or aerosols may irritate the respiratory system.[3]
Inhalation
Acute Toxicity (Oral, Dermal, Inhalation)
May be harmful if swallowed, in contact with skin, or if inhaled.[1][4]
Ingestion, Dermal contact, Inhalation
Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, which prioritizes the most effective safety measures.
Caption: Hierarchy of controls, from most to least effective.
For handling 3-Amino-1-cyclopropylpiperidin-2-one, engineering controls are paramount, with PPE serving as the final, essential barrier.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is necessary to mitigate the risks associated with handling 3-Amino-1-cyclopropylpiperidin-2-one.
Engineering Controls
Fume Hood: All manipulations of 3-Amino-1-cyclopropylpiperidin-2-one, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[6] This is the primary method for preventing inhalation exposure.
Eye and Face Protection
Chemical Splash Goggles: These are mandatory and must be worn at all times in the laboratory when handling the compound. They must meet ANSI Z87.1 standards.[7]
Face Shield: A face shield should be worn in addition to goggles, especially when there is a risk of splashes or sprays, such as during transfers of solutions or when working with larger quantities.[7]
Hand Protection
Gloves: Due to the potential for skin irritation and dermal absorption, appropriate chemical-resistant gloves are required.[8]
Type: Nitrile gloves are a suitable initial choice.[6] For prolonged contact or when handling solutions, consider double-gloving or using thicker, more robust gloves.
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
Removal and Disposal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves in the designated hazardous waste container.
Body Protection
Laboratory Coat: A flame-resistant lab coat that fastens securely is required. It should have long sleeves and be fully buttoned.
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Footwear and Attire: Wear long pants and closed-toe shoes. Shorts, skirts, and sandals are not permitted in the laboratory.
Respiratory Protection
In most cases, working within a certified fume hood will provide adequate respiratory protection. However, in specific situations, a respirator may be necessary:
Spills or Emergencies: In the event of a large spill outside of a fume hood.
Weighing Powders: If there is a risk of aerosolization when handling the solid form, even within a fume hood.
Type: A NIOSH-approved N95 particulate respirator may be sufficient for nuisance dust. For higher-risk situations, a half-mask or full-facepiece respirator with appropriate organic vapor and particulate cartridges should be used.[1][3][8] All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.[8]
Operational Handling and Disposal Plan
Step-by-Step Handling Protocol
Preparation: Before starting, ensure the fume hood is functioning correctly. Gather all necessary equipment and reagents. Don the appropriate PPE as outlined above.
Weighing:
Conduct all weighing of the solid compound within the fume hood.
Use a spatula to carefully transfer the solid to a tared weigh boat or container.
Avoid creating dust. If the compound is a fine powder, handle it with extra care.
Dissolving and Transferring:
Add the solvent to the solid in a controlled manner to prevent splashing.
If transferring the solution, use a pipette or a funnel to minimize the risk of spills.
Post-Handling:
Decontaminate all surfaces and equipment that came into contact with the compound.
Properly remove and dispose of PPE in the designated waste stream.
Wash hands thoroughly with soap and water after removing gloves.[6]
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek immediate medical attention.
Inhalation: Move the person to fresh air.[2][4] If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
Spills:
Evacuate the immediate area.
If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department.
For small spills within a fume hood, use an inert absorbent material to contain the spill.
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing 3-Amino-1-cyclopropylpiperidin-2-one, including contaminated PPE, absorbent materials, and excess solutions, must be treated as hazardous waste.
Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-Amino-1-cyclopropylpiperidin-2-one".
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[9][10] Do not pour any waste down the drain.[3]
By adhering to these stringent safety protocols, researchers can confidently and safely handle 3-Amino-1-cyclopropylpiperidin-2-one, ensuring both personal safety and the integrity of their research.
References
Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
Fisher Scientific. (2025). Safety Data Sheet: (R)-1-BOC-3-Aminopiperidine.
Fisher Scientific. (2025). Safety Data Sheet: 3-Aminopiperidine dihydrochloride.
Jubilant Ingrevia Limited. (2024). (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet.
American Chemical Society. (2020). Sustainable Personal Protective Clothing for Healthcare Applications: A Review. ACS Nano.
MilliporeSigma. (2025). Safety Data Sheet: 4-Amino-2,2,6,6-tetramethylpiperidine 1-oxide.
Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment in Chemistry.
TCI EUROPE N.V. (2024). Safety Data Sheet: 2-Amino-1,3-propanediol.
TCI EUROPE N.V. (n.d.). Cyclopropylbenzene Safety Information.
Capot Chemical Co.,Ltd. (2026). MSDS of 3-aMino-1-methyl-piperidin-2-one.
ECHEMI. (n.d.). R-3-amino-1-N-Boc-piperidine SDS.
Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Hasa Inc. (n.d.). Safety Data Sheet.
Chemdor Chemicals. (2026). Cyclopropylbenzene Safety Data Sheet (SDS).
Santa Cruz Biotechnology, Inc. (2019). Safety Data Sheet: (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-2,2-Dimethyl-1,3-dioxane-6-heptenoic acid 1,1-dimethylethyl ester.
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
BenchChem. (2025). An In-depth Technical Guide to Ethyl 4-anilinopiperidine-1-carboxylate: Safety, Handling, and Synthetic Protocols.